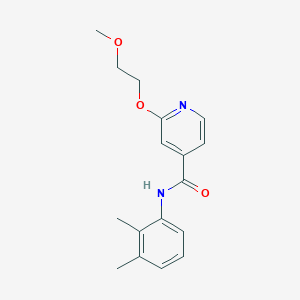

N-(2,3-dimethylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12-5-4-6-15(13(12)2)19-17(20)14-7-8-18-16(11-14)22-10-9-21-3/h4-8,11H,9-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDLTPRUFLPKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 288.34 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may function as a modulator of certain neurotransmitter systems and exhibit anti-inflammatory properties.

Biological Activities

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various derivatives of pyridine carboxamides, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of TNF-alpha and IL-6. This suggests its potential use in therapeutic strategies for inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted anilines. Key steps include:

- Amide bond formation : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in solvents such as dichloromethane or dimethylformamide .

- Functional group introduction : The 2-methoxyethoxy group is introduced via nucleophilic substitution or Mitsunobu reactions, requiring controlled temperatures (e.g., 60–80°C) and inert atmospheres .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating the pure compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 2.2–2.5 ppm (methyl groups on phenyl), δ 3.4–3.7 ppm (methoxy and ethoxy protons), and δ 8.0–8.5 ppm (pyridine protons) .

- ¹³C NMR : Peaks near δ 160 ppm (amide carbonyl) and δ 150–155 ppm (pyridine carbons) confirm the core structure .

- Mass Spectrometry : High-resolution MS (HRMS) with [M+H]⁺ or [M+Na]⁺ ions validates the molecular formula .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using 48–72 hr exposure periods and IC₅₀ calculations .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,3-dimethylphenyl vs. 4-methoxyphenyl) impact its binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) against enzymes like succinate dehydrogenase or kinases. Substituents at the 2,3-dimethylphenyl position enhance hydrophobic interactions in enzyme pockets, while methoxy groups improve solubility but reduce affinity in some cases .

- SAR Studies : Replace the dimethyl group with halogens (e.g., Cl, Br) to assess electronic effects on activity. Data from similar thienopyrimidine derivatives show that electron-withdrawing groups increase potency against oxidative stress targets .

Q. What contradictory findings exist regarding its mechanism of action in different biological models, and how can these be resolved?

- Methodological Answer :

- Case Study : In antimicrobial assays, the compound inhibits S. aureus (MIC = 8 µg/mL) but shows no activity against P. aeruginosa. This discrepancy may arise from differences in bacterial membrane permeability, tested via efflux pump inhibition assays .

- Mitigation Strategy : Use isogenic mutant strains (e.g., P. aeruginosa lacking outer membrane porins) to isolate permeability-related effects .

Q. How can computational methods predict its metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME predict high microsomal stability (t₁/₂ > 60 min) due to the methoxyethoxy group’s resistance to oxidation. However, the dimethylphenyl moiety may increase hepatotoxicity risk, validated via in vitro CYP450 inhibition assays .

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Primary metabolites include hydroxylated pyridine derivatives .

Key Considerations for Researchers

- Safety : Store in airtight containers at 4°C, avoiding strong acids/bases due to decomposition risks .

- Data Reproducibility : Report reaction pH and solvent purity (HPLC-grade preferred) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.